molecular formula C22H26N4OS B3602409 3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B3602409
M. Wt: 394.5 g/mol
InChI Key: FSDOALAIWUQISQ-UHFFFAOYSA-N
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Description

3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a tetrahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide to form benzylpiperazine.

    Alkylation: The benzylpiperazine intermediate is then alkylated with 3-bromopropylamine to introduce the propyl chain.

    Cyclization: The resulting compound undergoes cyclization with 2-mercaptoquinazolinone under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanylidene group, forming a tetrahydroquinazolinone derivative.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinazolinone derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The sulfanylidene group also plays a role in the compound’s reactivity, allowing it to form covalent bonds with certain biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one stands out due to its combination of a benzylpiperazine moiety and a sulfanylidene group, which imparts unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

3-[3-(4-benzylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c27-21-19-9-4-5-10-20(19)23-22(28)26(21)12-6-11-24-13-15-25(16-14-24)17-18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDOALAIWUQISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=S)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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3-[3-(4-Benzylpiperazin-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

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